molecular formula C33H43N3O10 B613416 Fmoc-l-lys(boc2-aoa)-oh CAS No. 1008512-23-9

Fmoc-l-lys(boc2-aoa)-oh

Cat. No.: B613416
CAS No.: 1008512-23-9
M. Wt: 641,71 g/mole
InChI Key:
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Description

Fmoc-L-lys(boc2-aoa)-oh: is a synthetic amino acid derivative used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus, a lysine residue with two tert-butoxycarbonyl (Boc) protecting groups on the side chain, and an azidooxyacetyl (aoa) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-L-lys(boc2-aoa)-oh is widely used in solid-phase peptide synthesis for the preparation of complex peptides and proteins.

Biology:

    Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein-protein interactions and enzyme mechanisms.

Medicine:

    Drug Development: The compound is used in the development of peptide-based therapeutics and diagnostic agents.

Industry:

    Biotechnology: It is employed in the production of synthetic peptides for research and industrial applications.

Future Directions

The use of Fmoc-Lys(Boc2-Aoa) in peptide synthesis is a promising area of research . Future directions could include exploring its potential in creating new peptides and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-lys(boc2-aoa)-oh typically involves multiple steps:

    Protection of Lysine: The lysine residue is first protected with two tert-butoxycarbonyl (Boc) groups on the side chain.

    Fmoc Protection: The amino terminus of the lysine is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Synthesis: Large-scale batch reactors are used to carry out the protection and azidooxyacetylation reactions.

    Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azido group in Fmoc-L-lys(boc2-aoa)-oh can undergo nucleophilic substitution reactions.

    Deprotection Reactions: The Fmoc and Boc protecting groups can be removed under specific conditions to yield the free amino acid.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove the Boc groups.

    Azido Group Reactions: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azido group.

Major Products:

    This compound: The fully protected amino acid.

    Lysine Derivatives: Various lysine derivatives can be obtained by selective deprotection and further functionalization.

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-L-lys(boc2-aoa)-oh involves its incorporation into peptides during solid-phase synthesis The protecting groups (Fmoc and Boc) prevent unwanted side reactions during peptide elongation

Molecular Targets and Pathways:

    Peptide Synthesis Pathways: The compound is integrated into peptide chains through standard peptide bond formation reactions.

    Click Chemistry Pathways: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles, enabling the attachment of diverse functional groups.

Comparison with Similar Compounds

    Fmoc-L-lys(boc)-oh: Similar structure but lacks the azidooxyacetyl group.

    Fmoc-L-lys(alloc)-oh: Contains an allyloxycarbonyl (alloc) group instead of the azidooxyacetyl group.

    Fmoc-L-lys(mtt)-oh: Contains a 4-methyltrityl (mtt) group instead of the azidooxyacetyl group.

Uniqueness:

    Azidooxyacetyl Group: The presence of the azidooxyacetyl group in Fmoc-L-lys(boc2-aoa)-oh allows for unique click chemistry applications, making it distinct from other lysine derivatives.

Properties

IUPAC Name

(2S)-6-[[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N3O10/c1-32(2,3)45-30(41)36(31(42)46-33(4,5)6)44-20-27(37)34-18-12-11-17-26(28(38)39)35-29(40)43-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,11-12,17-20H2,1-6H3,(H,34,37)(H,35,40)(H,38,39)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGUUBFSURDOAV-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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